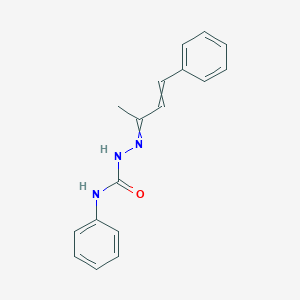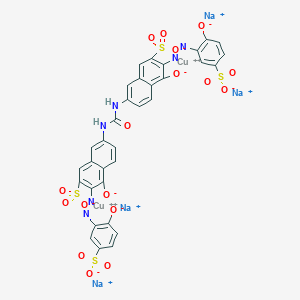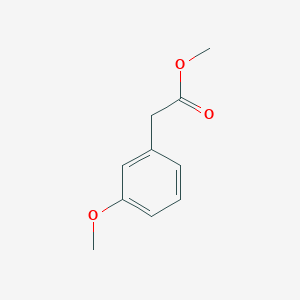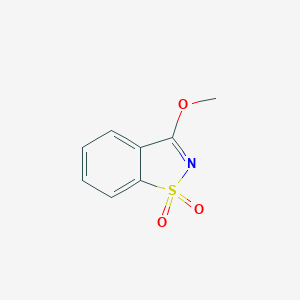
2-Fluoroacryloyl chloride
Vue d'ensemble
Description
2-Fluoroacryloyl chloride is a chemical compound with the molecular formula C3H2ClFO . It has an average mass of 108.499 Da and a monoisotopic mass of 107.977821 Da . It is also known by other names such as 2-Fluoracryloylchlorid in German, 2-fluoroprop-2-enoyl chloride, and Chlorure de 2-fluoroacryloyle in French .
Molecular Structure Analysis
The molecular structure of 2-Fluoroacryloyl chloride consists of 3 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The structure can be represented by the SMILES notation as C=C(F)C(=O)Cl .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoroacryloyl chloride are not available, acyl chlorides are generally very reactive. They can undergo nucleophilic acyl substitution reactions with amines to form amides, with alcohols to form esters, and with water to form carboxylic acids .Physical And Chemical Properties Analysis
2-Fluoroacryloyl chloride is a colorless to yellow liquid . It has a molecular weight of 108.5 and a density of 1.2980 g/cm3 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity 2-Fluoroacryloyl chloride is used in the synthesis of new fluoroalkyl end-capped cooligomers with antibacterial properties. These cooligomers, which are soluble in both water and organic solvents, exhibit strong hydrophilicity and oil repellency. They have potential applications in creating functional materials with surface antibacterial activity and surface active properties imparted by fluorine (Sawada et al., 2001).
Biodegradability in Environmental Studies Research on fluorotelomer-based acrylate polymers (FTACPs), which are a class of side-chain fluorinated polymers, includes the biodegradation of FTACPs in soil-plant microcosms. This study is significant for understanding the environmental impact of these materials, including their contribution to the formation of perfluoroalkyl carboxylates (PFCAs) (Rankin et al., 2014).
Synthesis of Fluorinated Heterocyclic Compounds The compound has been used for the efficient synthesis of various fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This showcases its versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Shi et al., 1996).
Development of High-Performance Polymers Research on polymers and copolymers based on 2-fluoroacrylates reveals their superior optical and mechanical characteristics, making them suitable for various high-tech applications like fiber optics, semiconductor techniques, gas separation membranes, and medical uses (Boguslavskaya).
Application in Molecular Imprinting 2-Fluoroacryloyl chloride is used in the synthesis of molecularly imprinted polymers (MIPs), which have applications in selective separation and detection of specific molecules like 17β-estradiol in milk. This demonstrates its use in creating sensitive and selective sensors for food safety and environmental monitoring (Gao et al., 2016).
Synthesis of Conductive Polymer Electrolytes The compound is instrumental in synthesizing new fluoroalkylated end-capped copolymers containing poly(oxyethylene) units, which form gels in DMSO and exhibit high ionic conductivity. Such polymers are promising materials for applications in electronics and energy storage (Sawada et al., 2000).
Use in Polymerization Processes It plays a crucial role in the synthesis of various acrylic monomers and polymers with enhanced thermal stability and hydrophobic properties, indicating its importance in materials science and engineering (Reddy et al., 1997; Gupta et al., 1993).
Safety and Hazards
2-Fluoroacryloyl chloride is classified as a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes. It should be stored in a well-ventilated place and kept cool .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoroprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRPXAZWRLPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382589 | |
| Record name | 2-Fluoroacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16522-55-7 | |
| Record name | 2-Fluoroacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)






![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)


![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
